molecular formula C8H4Cl2N2O2 B1447523 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-34-8

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1447523
M. Wt: 231.03 g/mol
InChI Key: OMBATAGDYCDDMJ-UHFFFAOYSA-N
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Description

“3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H4Cl2N2O2 . It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-component reactions . For instance, 3-amino imidazo[1,2-a]pyridines have been synthesized using a microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid” consists of a five-membered imidazole ring fused with a six-membered pyridine ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been found to exhibit a broad range of chemical and biological properties . They have been used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The molecular weight of “3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid” is 231.04 . It is a solid at room temperature .

Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

  • Research on compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals extensive variability in their chemistry and properties. These studies encompass preparation procedures, properties of free organic compounds, protonated/deprotonated forms, complex compounds, and significant properties like spectroscopic, structural, magnetic, biological, and electrochemical activities. The review identifies gaps suggesting areas of potential interest for further investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).

Influence of Metals on Biological Ligands

  • Studies have explored the impact of selected metals on the electronic system of biologically important molecules, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, among others. These investigations utilize techniques like infrared (FT-IR), Raman (FT-Raman), UV/visible spectroscopy, NMR, X-ray, and quantum mechanical calculations to examine how metals influence the electronic system of ligands, suggesting the ability to predict properties such as reactivity and complex stability (Lewandowski, Kalinowska, & Lewandowska, 2005).

Potential in Drug Development

  • Heterocyclic N-oxide molecules, including those synthesized from imidazole, indazole, indole, pyridine, and pyrimidine, are recognized for their significant potential in organic synthesis, catalysis, and drug applications. These compounds have demonstrated functionalities in forming metal complexes, catalyst design, asymmetric catalysis and synthesis, and showing potent anticancer, antibacterial, anti-inflammatory activities, among others. This highlights the importance of heterocyclic N-oxide derivatives in advanced chemistry and drug development investigations (Li et al., 2019).

Synthesis of Central Nervous System (CNS) Acting Drugs

  • A literature search has identified functional chemical groups that serve as lead molecules for synthesizing compounds with potential CNS activity. Heterocycles containing nitrogen, sulfur, and oxygen form the largest class of organic compounds used in this context, indicating a broad spectrum of CNS effects ranging from depression to euphoria and convulsion. This points towards the therapeutic potential of heterocyclic compounds in addressing CNS disorders (Saganuwan, 2017).

Safety And Hazards

While specific safety and hazard information for “3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid” and its derivatives could have potential applications in the development of new drugs, particularly for the treatment of infectious diseases.

properties

IUPAC Name

3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-5-11-6(8(13)14)7(10)12(4)5/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBATAGDYCDDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220565
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

1227954-34-8
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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